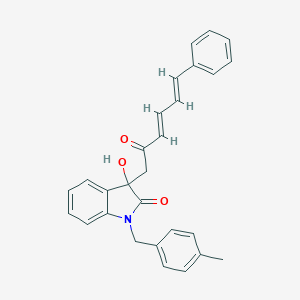![molecular formula C21H16N2O2S B253025 N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B253025.png)
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and materials science.
Aplicaciones Científicas De Investigación
BTA-EG6 has been extensively studied for its potential applications in various fields, including medicine and materials science. In medicine, BTA-EG6 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In materials science, BTA-EG6 has been studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its excellent electron-transporting properties.
Mecanismo De Acción
The exact mechanism of action of BTA-EG6 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections. BTA-EG6 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the suppression of tumor growth, and the inhibition of viral replication. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTA-EG6 has several advantages for lab experiments, including its ease of synthesis, high purity, and excellent stability. However, it also has some limitations, including its relatively low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on BTA-EG6, including further studies on its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as a drug delivery system. Additionally, research on the use of BTA-EG6 in organic electronics is also an area of active investigation. Finally, further studies on the mechanism of action of BTA-EG6 are needed to fully understand its potential applications in various fields.
Métodos De Síntesis
BTA-EG6 can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 2-hydroxybenzaldehyde and 3H-1,3-benzothiazol-2-amine, followed by the reaction with 2-phenylacetyl chloride. The resulting product is purified using recrystallization and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Propiedades
Nombre del producto |
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide |
|---|---|
Fórmula molecular |
C21H16N2O2S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide |
InChI |
InChI=1S/C21H16N2O2S/c24-18-11-10-15(22-20(25)12-14-6-2-1-3-7-14)13-16(18)21-23-17-8-4-5-9-19(17)26-21/h1-11,13,23H,12H2,(H,22,25)/b21-16+ |
Clave InChI |
IDPUHCPOMVITEH-LTGZKZEYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)NC2=C/C(=C\3/NC4=CC=CC=C4S3)/C(=O)C=C2 |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C3NC4=CC=CC=C4S3)C(=O)C=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C3NC4=CC=CC=C4S3)C(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)


![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)